molecular formula C12H10N4 B3028699 2-Phenylimidazo[1,2-a]pyrazin-3-amine CAS No. 27955-53-9

2-Phenylimidazo[1,2-a]pyrazin-3-amine

カタログ番号: B3028699
CAS番号: 27955-53-9
分子量: 210.23
InChIキー: CVEAUYZTYNHIES-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenylimidazo[1,2-a]pyrazin-3-amine (CAS 27955-53-9) is a chemical compound with the molecular formula C12H10N4 and an average molecular mass of 210.240 Da . This fused heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery research. Recent research has identified the core N,2-diphenylimidazo[1,2-a]pyrazin-3-amine structure as a potent inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (TDP1) . TDP1 is a DNA repair enzyme that can reduce the efficacy of topoisomerase I (TOP1) inhibitors, a class of anticancer drugs. Inhibitors of TDP1, such as those based on this scaffold, are therefore being investigated as combination therapies to overcome drug resistance in cancer treatment . These inhibitors function by competitively binding to the TDP1 catalytic pocket, simultaneously accessing the phosphate-binding site and extending into the adjacent DNA and peptide-binding channels, effectively blocking the enzyme's activity . Beyond its direct role as a TDP1 inhibitor, the imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine moieties are considered privileged structures in pharmaceutical development due to their wide range of biological activities . Researchers value this compound as a key synthetic intermediate or precursor for further chemical elaboration. It can be synthesized and modified using efficient one-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, to generate diverse libraries of analogs for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please note that this product is not a drug and is strictly for laboratory use by trained professionals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-phenylimidazo[1,2-a]pyrazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-12-11(9-4-2-1-3-5-9)15-10-8-14-6-7-16(10)12/h1-8H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEAUYZTYNHIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285493
Record name 2-Phenylimidazo[1,2-a]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27955-53-9
Record name 2-Phenylimidazo[1,2-a]pyrazin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27955-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylimidazo[1,2-a]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylimidazo[1,2-a]pyrazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylimidazo[1,2-a]pyrazin-3-amine typically involves the condensation of benzaldehyde with 2-aminopyrazine under acidic conditions. This reaction forms an intermediate, which then undergoes cyclization to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield .

化学反応の分析

Types of Reactions

2-Phenylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

作用機序

The mechanism of action of 2-Phenylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth .

類似化合物との比較

Comparison with Structural Analogs

Substituents on the Phenyl Ring
  • Electron-Withdrawing Groups : Derivatives like N-(3,4-difluorophenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine (1o) exhibit potent CDK9 inhibition (IC₅₀ ~5–8 µM) and high synthetic yields (95%) .
  • Electron-Donating Groups: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine (1d) shows improved solubility (LogP = 2.57) but reduced antiviral efficacy compared to nitro- or amino-substituted analogs .
  • Nitro/Amino Groups: Compounds like 2-(4-nitrophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine (10j) and 2-(4-aminophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine (10k) demonstrate enhanced binding to TDP1 (Ki = 0.309 mM for hydroxylated analogs) .
Amine Group Modifications
  • Bulky Alkyl Chains : N-(tert-butyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine (1a) shows moderate anticancer activity (62% yield) but reduced cellular permeability due to steric hindrance .
  • Aromatic Amines : N-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine (1d) retains antiviral activity against influenza A, highlighting the role of aromatic amines in viral entry inhibition .

Core Heterocycle Modifications

Pyrazine vs. Pyrimidine Cores
  • Pyrazine Core: Essential for CDK9 and TDP1 inhibition. Removal of the pyrazine nitrogen (e.g., 4-((2-phenylimidazo[1,2-a]pyridine-3-yl)amino)benzoic acid (8a)) reduces potency (IC₅₀ = 9.3 mM vs. 4.5 mM for pyrazine analog 7b) .
  • Pyrimidine Core : 2-Phenylimidazo[1,2-a]pyrimidin-3-amine derivatives exhibit lower LogP values (~2.57) but diminished antiviral activity, suggesting pyrazine’s superiority in targeting viral proteases .
Fused Ring Systems
  • β-Carboline-Fused Derivatives : Imidazo[1,2-a]pyrazine-fused β-carbolines exhibit fluorescence properties but lack significant biological activity .

Key Research Findings

Antiviral Potency : 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives inhibit influenza A and human coronaviruses (e.g., SARS-CoV-2) by targeting viral entry or replication machinery .

Kinase Inhibition : CDK9 inhibition (IC₅₀ < 10 µM) correlates with antiproliferative effects in breast cancer models .

Structural Insights : Crystal structures reveal hydrogen-bonding networks critical for stability (e.g., N—H⋯N interactions in MIXZOJ) .

生物活性

2-Phenylimidazo[1,2-a]pyrazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of cyclin-dependent kinase 9 (CDK9) and its potential applications in cancer therapy and antiviral treatments. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Target Enzyme: CDK9

The primary biological target of this compound is Cyclin-Dependent Kinase 9 (CDK9) . CDK9 plays a crucial role in the transcriptional elongation process by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 disrupts this phosphorylation, leading to alterations in gene expression and cell cycle regulation, which can induce apoptosis in cancer cells .

In Vitro Studies

Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The results from MTT assays indicate that the compound's cytotoxicity correlates with its inhibitory activity against CDK9. Notably, it has shown significant efficacy against:

  • Breast Cancer (MCF7)
  • Colorectal Cancer (HCT116)
  • Chronic Myelogenous Leukemia (K652)

The most potent derivative identified was compound 3c , which exhibited an IC50 value of 0.16 µM against CDK9 and an average IC50 of 6.66 µM across the aforementioned cancer cell lines .

Summary of Cytotoxicity Data

Cell LineCompoundIC50 (µM)
MCF73c6.66
HCT1163c6.66
K6523c6.66
Other CompoundsVariousUp to 18.24

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral potential. Studies have indicated that derivatives of this compound may act as inhibitors against viruses such as influenza A and human coronavirus 229E . These findings suggest a broader therapeutic application beyond oncology.

Pharmacokinetics and Drug-Likeness Properties

In silico predictions have assessed the pharmacokinetic profiles of this compound, indicating favorable physiochemical properties that support its potential as a drug candidate. These properties include:

  • Adequate solubility
  • Membrane permeability
  • Reasonable metabolic stability

These characteristics are essential for ensuring effective bioavailability and therapeutic efficacy in clinical settings .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their CDK9 inhibitory activities. The most active compounds were characterized by low IC50 values, demonstrating their potential as effective anticancer agents .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and its targets, revealing critical amino acid interactions that enhance its inhibitory potency against CDK9.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylimidazo[1,2-a]pyrazin-3-amine
Reactant of Route 2
2-Phenylimidazo[1,2-a]pyrazin-3-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。